molecular formula C18H13F3N2OS B2536291 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034545-36-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2536291
CAS No.: 2034545-36-1
M. Wt: 362.37
InChI Key: WWBUTDNXIAVAHS-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group attached to the benzamide core, along with a pyridine ring substituted with a thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Pyridine-Thiophene Intermediate: This step may involve the coupling of a thiophene derivative with a pyridine derivative under conditions such as Suzuki or Stille coupling.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core, which can be achieved through the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the benzamide core, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-chlorobenzamide
  • N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide
  • N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-fluorobenzamide

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUTDNXIAVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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